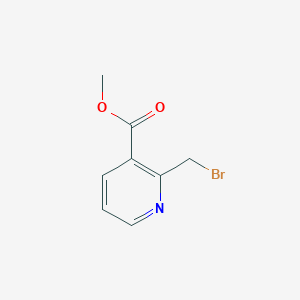

Methyl 2-(bromomethyl)nicotinate

Description

Significance of Nicotinate (B505614) Scaffolds in Synthetic Chemistry

Nicotinate scaffolds, which are esters of nicotinic acid (niacin or vitamin B3), serve as crucial building blocks in organic synthesis. jetir.orgnih.gov The presence of the pyridine (B92270) nitrogen and the carboxylate group at the 3-position allows for a wide range of chemical modifications, enabling the creation of diverse molecular architectures. jst.go.jp Derivatives of nicotinic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govjst.go.jp For instance, various N-acylarylhydrazone derivatives of nicotinic acid have been synthesized and evaluated for their potent anti-inflammatory and analgesic effects. jst.go.jp Furthermore, the nicotinate framework is a key component in the development of novel fungicides and insecticides, highlighting its importance in agrochemical research. acs.org

Overview of Bromomethyl-Substituted Heterocycles in Research

The introduction of a bromomethyl group onto a heterocyclic ring provides a powerful synthetic handle for further molecular elaboration. This functional group is highly reactive and readily participates in nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of other functional groups. This versatility makes bromomethyl-substituted heterocycles invaluable intermediates in the construction of complex molecules. They are frequently employed in the synthesis of ligands for coordination chemistry, as well as in the development of new pharmaceutical and agrochemical candidates. The reactivity of the bromomethyl group allows for the creation of extensive libraries of compounds for screening and optimization of biological activity.

Rationale for Focusing on Methyl 2-(bromomethyl)nicotinate Research

This compound, with its unique substitution pattern, represents a particularly interesting subject for chemical investigation. The placement of the reactive bromomethyl group at the 2-position, adjacent to the pyridine nitrogen and the methyl ester at the 3-position, offers distinct synthetic opportunities. The electronic interplay between these functional groups can influence the reactivity of the molecule, potentially leading to novel reaction pathways and the creation of unique molecular structures. A focused study of this specific isomer is warranted to fully elucidate its synthetic potential and to explore its utility as a building block for new classes of functional molecules. Its commercial availability, as indicated by its CAS number 116986-08-4, suggests its utility in various research and development applications. chemicalbook.comcymitquimica.comsigmaaldrich.comsigmaaldrich.comcymitquimica.comgloballabor.com.braksci.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWHKHJDHYAYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710271 | |

| Record name | Methyl 2-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-08-4 | |

| Record name | Methyl 2-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Methyl 2 Bromomethyl Nicotinate and Analogues

Direct Bromination Approaches for Nicotinate (B505614) Derivatives

Direct bromination methods offer a more straightforward route to methyl 2-(bromomethyl)nicotinate by introducing a bromine atom onto a pre-existing nicotinate structure.

The Wohl-Ziegler reaction is a well-established method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. wikipedia.orgthermofisher.com This reaction proceeds via a free-radical chain mechanism. mychemblog.com The process is typically carried out by refluxing a solution of the substrate and NBS in a nonpolar solvent like carbon tetrachloride (CCl₄), with a small amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. mychemblog.comwikipedia.org The initiator facilitates the homolytic cleavage of the bromine-bromine bond in the small amount of Br₂ present, generating bromine radicals. organic-chemistry.org These radicals then abstract a hydrogen atom from the benzylic position of the nicotinate derivative, forming a resonance-stabilized benzylic radical. organic-chemistry.orgyoutube.com This radical subsequently reacts with Br₂ to yield the desired brominated product and another bromine radical, which continues the chain reaction. youtube.com

A key aspect of the Wohl-Ziegler reaction is maintaining a low concentration of Br₂ and HBr to prevent competing ionic addition reactions to the aromatic ring. organic-chemistry.org NBS serves this purpose by acting as a source of Br₂, which is generated in situ. organic-chemistry.orgmasterorganicchemistry.com The insolubility of the by-product, succinimide (B58015), in CCl₄ provides a visual cue for the reaction's completion as it floats to the surface. organic-chemistry.org Due to the toxicity of carbon tetrachloride, alternative solvents like 1,2-dichlorobenzene (B45396) and trifluorotoluene have been explored and found to be effective. wikipedia.orgresearchgate.net

For the synthesis of methyl 5-(bromomethyl)nicotinate, a solution of methyl 5-methylnicotinate is refluxed with NBS and dibenzoyl peroxide in carbon tetrachloride for several hours. chemicalbook.com Similarly, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester to its corresponding (2-bromomethyl-phenyl) derivative has been successfully achieved using NBS and AIBN in 1,2-dichlorobenzene, showing improved yield and shorter reaction time compared to the classic Wohl-Ziegler conditions. researchgate.net

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

| Methyl 5-methylnicotinate | NBS, Dibenzoyl peroxide | Carbon tetrachloride | Reflux, 3h | Methyl 5-(bromomethyl)nicotinate | Not specified |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS, AIBN | 1,2-Dichlorobenzene | 80°C, 8h | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92% |

Table 1: Examples of Radical-Catalyzed Bromination Reactions.

The pyridine (B92270) ring is generally less reactive towards electrophilic substitution than benzene. However, the introduction of an N-oxide functionality significantly activates the ring, particularly at the 2- and 4-positions, facilitating regioselective bromination. researchgate.net After the desired substitution, the N-oxide can be removed to yield the substituted pyridine. researchgate.net

One method for the regioselective C2-bromination of fused pyridine N-oxides involves using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source. tcichemicals.com This approach proceeds under mild conditions and avoids the use of harsh brominating agents like Br₂ or POBr₃. tcichemicals.com Another technique for the regioselective bromination of pyridine N-oxide derivatives utilizes oxalyl bromide ((COBr)₂) and triethylamine (B128534) in dibromomethane (B42720) at low temperatures. researchgate.net

Electrochemical methods also offer a green and efficient alternative for the regioselective bromination of electron-rich aromatic rings, including pyridine. thieme-connect.com This can be achieved using stoichiometric tetrabutylammonium bromide in an undivided cell at room temperature without the need for catalysts or oxidants. thieme-connect.com For certain pyridine derivatives, this electrochemical bromination can proceed smoothly at the ortho position. thieme-connect.com

Furthermore, selective halogenation of pyridines can be achieved using designed phosphine (B1218219) reagents, which allows for the introduction of bromine at specific positions on the pyridine ring. nih.gov

Multistep Synthesis from Precursor Molecules

Multistep synthesis provides an alternative and often more controlled route to this compound and its analogues, starting from readily available precursors.

A common strategy for synthesizing this compound involves the bromination of a methyl-substituted nicotinate precursor. For instance, methyl 2-methylnicotinate can be subjected to radical bromination using NBS and a radical initiator like AIBN, as described in the Wohl-Ziegler reaction, to install the bromine on the methyl group. mychemblog.comwikipedia.org This approach is exemplified in the synthesis of lenalidomide, where methyl 2-bromomethyl-3-nitro-benzoate is a key intermediate. google.com

The synthesis of methyl 6-methylnicotinate (B8608588) can be achieved by the oxidation and subsequent esterification of 5-ethyl-2-methyl pyridine. environmentclearance.nic.in This involves reacting 5-ethyl-2-methyl pyridine with nitric acid and sulfuric acid, followed by treatment with methanol. environmentclearance.nic.in

| Starting Material | Reagents | Product |

| 5-Ethyl-2-methyl pyridine | 1. HNO₃, H₂SO₄ 2. Methanol | Methyl 6-methylnicotinate |

| Methyl 2-methylnicotinate | NBS, AIBN | This compound |

Table 2: Synthesis from Methyl-Substituted Nicotinates.

Esterification is a fundamental reaction in the synthesis of nicotinate derivatives. Nicotinic acid can be esterified using an alcohol, such as methanol, in the presence of a strong acid catalyst like concentrated sulfuric acid to produce the corresponding methyl nicotinate. This method is also employed to prepare other nicotinic acid esters, such as menthyl nicotinate, by reacting nicotinic acid with the desired alcohol (e.g., menthol) in the presence of a dehydrating acid catalyst. googleapis.com

Another approach involves the use of coupling agents. For example, nicotinic acid can be esterified with an alcohol by employing 1,3-dicyclohexylcarbodiimide (DCC) and 4-(N,N-dimethylamino)pyridine (DMAP) in a suitable solvent like methylene (B1212753) chloride. google.com This method was used in the synthesis of an ester of niacin and γ-linolenyl alcohol (GLA). google.com

The Bohlmann-Rahtz pyridine synthesis is a robust two-step method for constructing substituted pyridines from enamines and ethynyl (B1212043) ketones. wikipedia.orgnih.gov The reaction begins with a Michael addition to form an aminodiene intermediate, which is then isolated and undergoes cyclodehydration under thermal conditions to yield a 2,3,6-trisubstituted pyridine. wikipedia.orgnih.gov

Modifications to the original Bohlmann-Rahtz synthesis have been developed to make the process more efficient and applicable to a wider range of substrates. These improvements include the use of Brønsted or Lewis acids to catalyze the cyclodehydration step, allowing the reaction to proceed at lower temperatures and often in a one-pot fashion. thieme-connect.comorganic-chemistry.org For instance, acetic acid or Amberlyst 15 ion-exchange resin can be used to facilitate the reaction at milder temperatures. organic-chemistry.org The Bohlmann-Rahtz synthesis offers a versatile route to highly functionalized pyridines, which can then be further modified to introduce the desired bromomethyl group. thieme-connect.comjk-sci.com

A related method for preparing 2-methyl nicotinate involves reacting 1,1,3,3-tetramethoxypropane (B13500) with an acid to form an intermediate, which is then condensed with a β-aminocrotonic acid ester. google.com This process avoids the use of hazardous reagents and provides good yields of the desired product. google.com

Derivatization of Nicotinic Acid Precursors

The synthesis of this compound is commonly achieved through the derivatization of nicotinic acid precursors, most notably starting from methyl 2-methylnicotinate. This process is a foundational example of benzylic bromination, a type of free radical substitution. thermofisher.com The reaction, known as the Wohl-Ziegler bromination, specifically targets the alkyl group attached to the pyridine ring. thermofisher.comwikipedia.org

The typical procedure involves reacting methyl 2-methylnicotinate with N-bromosuccinimide (NBS) in a suitable solvent, such as carbon tetrachloride (CCl₄). wikipedia.orgmychemblog.com The reaction is initiated by a radical initiator, for which azobisisobutyronitrile (AIBN) or dibenzoyl peroxide are common choices. mychemblog.com The mixture is heated to reflux to facilitate the reaction. wikipedia.orgmychemblog.com

The mechanism proceeds via a free-radical chain reaction. The initiator promotes the formation of a bromine radical, which then abstracts a hydrogen atom from the methyl group at the benzylic position of the nicotinate ester. mychemblog.comchemistrysteps.com This creates a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with a bromine source to form the final product, this compound. mychemblog.com NBS is the preferred brominating agent because it maintains a low and steady concentration of molecular bromine, which helps to prevent side reactions such as addition to the aromatic ring. organic-chemistry.orgchem-station.com Once the reaction is complete, which can be visually indicated by the less dense succinimide floating to the surface, the product is isolated. wikipedia.org

Green Chemistry and Sustainable Synthetic Approaches for Bromomethyl Nicotinates

Traditional methods for synthesizing bromomethyl nicotinates often involve hazardous substances, prompting a shift towards more sustainable and environmentally friendly "green" chemistry approaches. nih.govnumberanalytics.com A primary focus of this shift is the replacement of toxic solvents and reagents. nih.gov Carbon tetrachloride (CCl₄), historically a solvent of choice for Wohl-Ziegler reactions, is a known ozone-depleting substance and is highly toxic. wikipedia.org Green alternatives that have been proposed include acetonitrile (B52724) and trifluorotoluene. wikipedia.orgorganic-chemistry.org

The development of greener synthetic methodologies is a significant area of research in heterocyclic chemistry, given that these compounds form the backbone of many pharmaceuticals. nih.govrsc.org Sustainable strategies aim to reduce waste, increase energy efficiency, and use renewable resources. numberanalytics.com For the synthesis of nicotinates and their derivatives, this includes exploring biocatalysis, where enzymes can perform reactions with high selectivity under mild conditions, and the use of continuous-flow microreactors. numberanalytics.comnih.gov For instance, the lipase (B570770) Novozym® 435 has been used in the synthesis of nicotinamide (B372718) derivatives in an environmentally friendly solvent, tert-amyl alcohol, achieving high yields with significantly shorter reaction times. nih.gov Such innovative approaches offer a promising pathway for the efficient and sustainable production of pharmaceutical intermediates like this compound. nih.gov Other green techniques being explored for heterocyclic synthesis include solvent-free grinding methods and microwave-assisted reactions, which are simple, efficient, and environmentally benign. researchgate.net

Comparison and Optimization of Synthetic Pathways

Optimizing the yield and purity of this compound is a critical challenge in its synthesis. A significant issue in the Wohl-Ziegler bromination is over-bromination, which leads to the formation of the di-brominated byproduct, methyl 2-(dibromomethyl)nicotinate. scientificupdate.com This side reaction makes the purification process complex and can significantly lower the yield of the desired mono-brominated product. scientificupdate.com

Several factors influence the selectivity and outcome of the reaction. The choice and quality of the N-bromosuccinimide (NBS) can be crucial, as impurities like excess bromine or HBr can accelerate the radical reaction, leading to more dibromide formation. scientificupdate.com The reaction conditions must be carefully controlled; this includes the amount of radical initiator and the reaction temperature. researchgate.net For example, in the synthesis of a related compound, various equivalents of AIBN were tested to find the optimal conditions that maximize the yield of the desired product while minimizing byproducts. researchgate.net

Table 1: Factors Affecting Yield and Purity in Wohl-Ziegler Bromination

| Factor | Parameter | Impact on Yield and Purity |

| Brominating Agent | N-Bromosuccinimide (NBS) vs. Br₂ | NBS provides a low, steady concentration of Br₂, minimizing side reactions and improving selectivity for mono-bromination. organic-chemistry.orgchem-station.com |

| Solvent | Carbon Tetrachloride, Acetonitrile, Trifluorotoluene | The solvent can affect reagent solubility and reaction rate. Environmentally hazardous solvents like CCl₄ are being replaced. wikipedia.orgorganic-chemistry.org |

| Initiator | AIBN, Dibenzoyl Peroxide | The concentration of the initiator must be optimized to control the rate of radical formation and prevent runaway reactions or byproduct formation. researchgate.net |

| Side Reactions | Over-bromination | Leads to impurities like methyl 2-(dibromomethyl)nicotinate that are difficult to separate and reduce the yield of the target compound. scientificupdate.com |

| Purification | Column Chromatography, Recrystallization | Essential for achieving high purity but can result in significant product loss, impacting the final yield. mychemblog.com |

The transition of a synthetic route from the laboratory to an industrial scale introduces significant challenges related to safety, cost, and efficiency. The radical bromination used to produce this compound is an exothermic process, which can pose a risk of a runaway reaction if not managed properly on a large scale. scientificupdate.com Therefore, precise temperature control and efficient heat dissipation are critical for industrial production.

The cost of raw materials, such as the nicotinic acid precursor and the brominating agent (NBS), becomes a major factor at an industrial scale. The efficiency of the process, often measured by atom economy, is also a key consideration. Classical approaches often use stoichiometric reagents, which generate significant waste. nih.gov

Modern industrial chemistry is increasingly adopting greener and more scalable technologies. Continuous-flow reactors, for instance, offer a safer and more efficient alternative to traditional batch reactors for hazardous reactions like bromination. nih.govscientificupdate.com They allow for better control over reaction parameters, improved heat management, and can lead to higher yields and purity. nih.gov A patent for the synthesis of the precursor methyl 2-methylnicotinate highlights a method suitable for industrial production with a yield of over 65% and purity exceeding 98%, demonstrating the focus on developing robust and scalable processes. google.com The development of such efficient, safe, and environmentally conscious methods is crucial for the industrial relevance of synthesizing compounds like this compound.

Table 2: Comparison of Laboratory vs. Industrial Scale Synthesis

| Consideration | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Round-bottom flasks | Large, jacketed reactors with advanced temperature control |

| Safety | Fume hood, standard personal protective equipment | Comprehensive process safety management, including automated shutdown systems and emergency venting. scientificupdate.com |

| Efficiency | Focus on proof-of-concept and product isolation | High emphasis on yield, atom economy, cycle time, and throughput. google.com |

| Technology | Batch processing is common. mychemblog.com | Increasing use of continuous-flow reactors for improved safety and efficiency. nih.govscientificupdate.com |

| Waste Management | Collection and disposal of chemical waste | Integrated waste treatment and solvent recovery systems to minimize environmental impact and cost. nih.gov |

Iii. Chemical Reactivity and Transformation Pathways of Methyl 2 Bromomethyl Nicotinate

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The presence of the bromine atom, a good leaving group, renders the methylene (B1212753) carbon of the bromomethyl group highly electrophilic. This facilitates nucleophilic substitution reactions, which typically proceed via an SN2 mechanism. youtube.com The rate of these reactions is influenced by the concentration of both the substrate and the nucleophile. masterorganicchemistry.com The substitution occurs with an inversion of stereochemistry at the reaction center. libretexts.org

Methyl 2-(bromomethyl)nicotinate can react with alkoxides or phenoxides to form ether linkages, a classic example of the Williamson ether synthesis. This reaction involves the displacement of the bromide ion by an oxygen-centered nucleophile. For instance, the reaction with sodium methoxide (B1231860) would yield methyl 2-(methoxymethyl)nicotinate. These reactions are typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.

A specific example is the synthesis of methyl 2-(((4-chlorobenzyl)oxy)methyl)nicotinate. In this transformation, this compound is treated with (4-chlorophenyl)methanol in the presence of a base, such as sodium hydride, in a suitable solvent like tetrahydrofuran (B95107) (THF). The base deprotonates the alcohol to form the more nucleophilic alkoxide, which then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the desired ether.

Table 1: Examples of Ether Linkage Formation

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | (4-chlorophenyl)methanol | Sodium hydride, THF | Methyl 2-(((4-chlorobenzyl)oxy)methyl)nicotinate |

The electrophilic bromomethyl group readily reacts with a variety of nitrogen-containing nucleophiles, including primary and secondary amines, as well as the anions of iminodiacetates. These reactions provide a convenient route to a wide range of nitrogen-containing derivatives. The reaction with amines typically proceeds under mild conditions, often without the need for a strong base, to afford the corresponding aminomethyl derivatives. For example, the reaction of (Z)-dimethyl α-(bromomethyl)fumarate with bulky secondary amines in ether at room temperature leads to the formation of α-(functional alkyl amino) acrylic esters in high yields. researchgate.net

The reaction with iminodiacetates, such as diethyl iminodiacetate, in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF), results in the formation of more complex structures that can act as ligands for metal ions.

Table 2: Reactions with Nitrogen-Containing Nucleophiles

| Reactant 1 | Nucleophile | Reagents/Conditions | Product |

| This compound | Diethylamine | - | Methyl 2-((diethylamino)methyl)nicotinate |

| This compound | Diethyl iminodiacetate | K₂CO₃, DMF | Diethyl 2,2'-(((3-(methoxycarbonyl)pyridin-2-yl)methyl)azanediyl)diacetate |

Phosphonium (B103445) salts, which are precursors to Wittig reagents, can be synthesized through the reaction of this compound with phosphines, most commonly triphenylphosphine. youtube.com This SN2 reaction involves the attack of the phosphorus lone pair on the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable phosphonium salt. youtube.comgoogle.com These reactions are often carried out by heating the reactants in a non-polar solvent like toluene (B28343) or benzene. youtube.com The resulting phosphonium salt can then be treated with a strong base to generate the corresponding ylide, a key intermediate in the Wittig reaction for the synthesis of alkenes. google.com

Table 3: Formation of Phosphonium Salts

| Reactant 1 | Nucleophile | Conditions | Product |

| This compound | Triphenylphosphine | Toluene, heat | (3-(Methoxycarbonyl)pyridin-2-yl)methyl)triphenylphosphonium bromide |

Cyclization and Annulation Reactions

The bifunctional nature of this compound also allows for its participation in various cyclization and annulation reactions, leading to the formation of new heterocyclic ring systems. researchgate.net These transformations can occur through either intramolecular or intermolecular pathways.

Intramolecular cyclization can occur when a nucleophilic center is present elsewhere in the molecule or in a reactant that has been attached to the bromomethyl group. rsc.org For example, if the ester group of this compound were to be hydrolyzed to a carboxylic acid and then converted to an amide with an appropriate N-substituent bearing a nucleophile, subsequent intramolecular cyclization could lead to the formation of a lactam.

In a specific example, the reaction of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates with a base can lead to intramolecular Diels-Alder reactions, forming complex benz[f]isoindoline derivatives. rsc.org While not a direct reaction of this compound itself, this illustrates the principle of using a functional handle to set up an intramolecular cyclization.

The reactive bromomethyl group can be utilized to construct new heterocyclic rings by reacting with dinucleophiles. For instance, reaction with a compound containing both a thiol and an amine group could lead to the formation of a thiazine (B8601807) ring system. The initial attack would likely occur via the more nucleophilic sulfur atom, followed by an intramolecular cyclization involving the amine to displace the bromide.

Another strategy involves the reaction of this compound with a β-enaminone or a similar species. The initial N-alkylation would be followed by an intramolecular condensation or cyclization to form a fused heterocyclic system, such as a dihydropyridine (B1217469) derivative. The specific outcome of these reactions is highly dependent on the nature of the dinucleophile and the reaction conditions employed. The introduction of heteroatoms through this method can impart unique chemical and biological properties to the resulting molecules. nih.gov

Nucleophile-Induced Cascade Expansion (NICE) Strategies

While the term "Nucleophile-Induced Cascade Expansion (NICE)" is not explicitly documented for this compound itself, the underlying principles are highly relevant to the reactivity of the pyridine (B92270) nucleus. Dearomatization reactions, which involve the disruption of the pyridine ring's aromaticity through nucleophilic attack, are fundamental to these strategies. nih.gov The pyridine ring is inherently electron-deficient and can be made more electrophilic by functionalizing the nitrogen atom, turning it into a pyridinium (B92312) salt. mdpi.com This activation facilitates nucleophilic attack at the C2, C4, or C6 positions. acs.orgnih.gov

Metal-Catalyzed Coupling Reactions

The pyridine scaffold is a cornerstone in many biologically active molecules, and metal-catalyzed cross-coupling reactions are a primary tool for its functionalization.

The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds using a palladium catalyst to couple an organoboron species with an organohalide, is a powerful method for modifying pyridine rings. wikipedia.org While the C(sp³)-Br bond of the bromomethyl group would typically undergo nucleophilic substitution, related halopyridines are common substrates for Suzuki coupling at their C(sp²)-X bonds. The reaction is invaluable for synthesizing biaryl compounds, which are prevalent in pharmaceuticals. nih.gov

The coupling of 2-halopyridines can be challenging due to several factors, including the slow rate of transmetalation for electron-deficient 2-pyridyl boron derivatives and the potential for catalyst inhibition by the pyridine nitrogen's lone pair. nih.govrsc.org Despite these challenges, efficient methods have been developed. For example, the use of specialized ligands or catalyst systems, such as those based on Pd₂(dba)₃ with phosphite (B83602) or phosphine (B1218219) oxide ligands, has enabled the successful coupling of 2-pyridyl nucleophiles with various aryl bromides. nih.gov The reaction conditions are crucial, with the choice of base, solvent, and palladium source significantly impacting yield and selectivity. nih.govresearchgate.net

| Coupling Partners | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-Pyridylboronate & 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | nih.gov |

| 2-Pyridylboronate & 3,5-bis(Trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82 | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine & Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine & 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | - | beilstein-journals.org |

This table presents data for Suzuki-Miyaura reactions on related bromopyridine compounds to illustrate typical conditions and outcomes.

Direct C-H borylation has emerged as a highly efficient method for functionalizing heteroaromatics, providing access to versatile organoboron intermediates. nih.gov Iridium-catalyzed C-H borylation is particularly effective for pyridines. rsc.org The regioselectivity of these reactions is often governed by steric factors, allowing for the predictable installation of a boronic ester group. digitellinc.comacs.org

For pyridine derivatives containing electron-withdrawing groups, such as the ester in methyl nicotinate (B505614), C-H borylation offers a direct route to precursors for further cross-coupling. nih.gov For instance, iridium-catalyzed borylation of trifluoromethyl-substituted pyridines proceeds with high regioselectivity, and various functional groups like esters and ethers are well-tolerated. digitellinc.comacs.org The reactions are often carried out under neat conditions, highlighting their efficiency. digitellinc.comacs.org The resulting pyridylboronic esters can be isolated and used in subsequent synthetic steps, although those with a boryl group alpha to the nitrogen can exhibit limited stability. rsc.orgdigitellinc.comacs.org

| Pyridine Substrate | Catalyst System | Borylation Position | Yield (%) | Reference |

| 2-Methoxy-3-(trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | C-5 | 98 | acs.org |

| 3-(Trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | C-5 & C-6 | - | acs.org |

| 2,6-Disubstituted Pyridines | Iridium Catalyst | C-4 | Good to Excellent | digitellinc.com |

| 3-Nitropyridine | Iridium Catalyst | C-4 | High | nih.gov |

This table summarizes regioselectivity and yields for the C-H borylation of various substituted pyridine models related to the nicotinate scaffold. (dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine)

Other Significant Chemical Transformations

The methyl ester group of this compound is susceptible to hydrolysis, typically under basic conditions, to yield the corresponding carboxylic acid, 2-(bromomethyl)nicotinic acid. This transformation is a standard reaction for esters and has been studied in detail for the closely related compound, methyl nicotinate. zenodo.orgijitce.org

The alkaline hydrolysis of esters follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org Kinetic studies on methyl nicotinate in various aqueous-organic solvent mixtures, such as water-dioxane and water-DMSO, have shown that the reaction rate is sensitive to the solvent composition. zenodo.orgijitce.org For instance, in water-dioxane mixtures, the rate of hydrolysis decreases as the proportion of the less polar dioxane increases. ijitce.org Thermodynamic parameters like the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated from the temperature dependence of the rate constants, providing insight into the solvation of the transition state. zenodo.org

| Solvent System (% Organic, v/v) | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Water-Dioxane (10% to 50%) | 25-45 | Rate decreases with increasing dioxane % | Calculated from Arrhenius plot | ijitce.org |

| Water-DMSO (0% to 60%) | 20-35 | Rate increases with increasing DMSO % | Calculated from Arrhenius plot | zenodo.org |

This table summarizes kinetic findings from the hydrolysis of the model compound methyl nicotinate, which are indicative of the expected behavior for this compound.

The bromomethyl group in the 2-position of the pyridine ring introduces the possibility of rearrangement reactions, particularly those proceeding through a carbocation intermediate. masterorganicchemistry.com Loss of the bromide ion, which is a good leaving group, would generate a primary carbocation adjacent to the pyridine ring. While primary carbocations are typically unstable, this one is stabilized by resonance with the adjacent aromatic ring.

This carbocation intermediate can be susceptible to nih.govzenodo.org-rearrangement reactions, where a group (like hydride or alkyl) from an adjacent carbon migrates to the carbocation center. masterorganicchemistry.com Such rearrangements are driven by the formation of a more stable carbocation. masterorganicchemistry.com In the case of a substrate derived from this compound, if a suitable migrating group were present on an adjacent part of a larger molecule, a skeletal rearrangement could occur. Many named rearrangements, such as the Wagner-Meerwein, Pinacol, and Beckmann rearrangements, proceed through such cationic or electron-deficient intermediates. byjus.commasterorganicchemistry.comlibretexts.org While specific studies on the rearrangements of this compound are not prominent, the fundamental principles of organic chemistry suggest that under conditions favoring carbocation formation (e.g., Lewis acidic conditions or solvolysis in a polar solvent), such pathways are plausible. masterorganicchemistry.comwikipedia.org

Iv. Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Complex Heterocyclic Structures

The dual reactivity of methyl 2-(bromomethyl)nicotinate facilitates its use in creating intricate heterocyclic frameworks, which are central to many areas of chemical research.

Naphthyridines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.gov While various methods exist for their synthesis, the use of precursors like this compound allows for the construction of specific, functionalized naphthyridine skeletons. thieme-connect.dersc.org The reactivity of the bromomethyl group enables cyclization reactions to form the fused ring systems characteristic of naphthyridines. Research has shown that different naphthyridine derivatives exhibit significant anti-proliferative activity in various cancer cell lines. nih.gov For example, certain pyrazolo-naphthyridine derivatives have demonstrated noteworthy anticancer effects. nih.gov The development of new synthetic routes to these compounds is an active area of research. rsc.org

The construction of bicyclic systems containing nitrogen is a key objective in synthetic organic chemistry due to their prevalence in natural products and pharmaceuticals. This compound serves as a key starting material for creating such structures. Its ability to react with various nucleophiles through the bromomethyl group, followed by intramolecular reactions involving the pyridine (B92270) nitrogen or the ester group, provides a pathway to diverse bicyclic heterocycles.

Polydentate ligands are organic molecules that can bind to a metal ion through multiple donor atoms, forming a stable, ring-like structure known as a chelate. researchgate.netlibretexts.org These are crucial in coordination chemistry and have applications ranging from catalysis to medical imaging. This compound is a useful scaffold for designing such ligands. The pyridine nitrogen atom can act as one coordination site, while the bromomethyl group provides a reactive handle to introduce other ligating groups through substitution reactions. This allows for the systematic construction of ligands with varying "denticity" – the number of donor atoms available to bind to a metal. libretexts.org A ligand's ability to form a chelated complex is a necessary but not solely sufficient condition for chelation to occur. stackexchange.com

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The structural motifs accessible from this compound are present in several active pharmaceutical ingredients, making it a valuable intermediate in medicinal chemistry.

Lenalidomide is a significant immunomodulatory drug used in the treatment of various cancers. Several synthetic routes to Lenalidomide rely on intermediates derived from bromomethyl benzoates or nicotinates. quickcompany.ingoogle.comgoogle.com In these processes, a key step often involves the coupling of a compound like methyl 2-bromomethyl-3-nitrobenzoate with a glutamine derivative or 3-amino-2,6-piperidinedione hydrochloride. google.comgoogleapis.com The resulting intermediate is then subjected to further chemical transformations, such as the reduction of a nitro group to an amino group, to yield the final Lenalidomide structure. google.comgoogleapis.comgoogle.co.in The efficiency of these synthetic steps is crucial for the large-scale production of the drug.

Table 1: Key Reactions in Lenalidomide Synthesis Involving Bromomethyl Intermediates

| Reactant 1 | Reactant 2 | Key Transformation | Resulting Intermediate |

| Methyl 2-bromomethyl-3-nitrobenzoate | α-amino glutarimide (B196013) hydrochloride | Coupling/Cyclization | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione |

| Methyl 2-bromomethyl-3-nitrobenzoate | L-glutamine methyl ester | Coupling | N-(1-oxo-4-nitro-isoindol-2-yl)-L-glutamine methyl ester |

This table is for illustrative purposes and represents common strategies found in the literature. Specific reaction conditions and yields may vary.

Development of Photochromic and Optoelectronic Materials

The pyridine ring within this compound makes it a candidate for incorporation into larger systems designed for applications in materials science. While the compound itself is not photochromic, its derivatives can be. By chemically modifying the molecule, for instance, by introducing other aromatic or functional groups, it is possible to create new materials with tailored electronic and light-responsive properties. The reactive bromomethyl group serves as a convenient point of attachment for chromophores or other functional units, enabling the construction of complex molecular architectures for potential use in optoelectronic devices or as photo-switchable materials.

Integration into Organic Salts for Photochromism

There is currently no available scientific literature or research data describing the specific integration of this compound into organic salts for the purpose of creating photochromic materials. Studies on related photochromic salts have utilized precursor molecules such as methyl nicotinate (B505614), which react with other brominated compounds. However, the direct application or incorporation of this compound for this purpose is not documented in published research.

Structural Insights for Enhanced Photochromic Properties

As there are no documented instances of this compound being used to create photochromic salts, there are consequently no structural studies or insights available regarding its role in enhancing photochromic properties. Research in this area focuses on the structural characteristics of different classes of photochromic compounds, but data specifically pertaining to materials derived from this compound is absent from the scientific record.

Glycan Derivatization for Analytical Applications

An extensive search of analytical chemistry literature reveals no evidence of this compound being used as a derivatizing agent for glycans in analytical applications such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The common derivatization strategies for glycans involve reagents that typically target the reducing end of the carbohydrate, often through reductive amination. This compound does not fit the profile of standard reagents used for this purpose, and no studies have been published detailing its use or efficacy in glycan analysis.

V. Mechanistic Investigations of Reactions Involving Methyl 2 Bromomethyl Nicotinate

Elucidation of Radical Reaction Mechanisms (e.g., Wohl-Ziegler Bromination)

The synthesis of methyl 2-(bromomethyl)nicotinate from methyl 2-methylnicotinate is a classic example of a benzylic bromination, a reaction that typically proceeds via a free-radical mechanism known as the Wohl-Ziegler bromination. masterorganicchemistry.comchem-station.com This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as heat or UV light, and is conducted in a non-polar solvent like carbon tetrachloride (CCl₄). chem-station.comwikipedia.org

The mechanism of the Wohl-Ziegler reaction can be broken down into three key stages: initiation, propagation, and termination. youtube.com

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator to form radicals. These radicals then react with a trace amount of molecular bromine (Br₂), which is almost always present in NBS, to generate bromine radicals (Br•). organic-chemistry.org Alternatively, the initiator can abstract a hydrogen atom from hydrogen bromide (HBr), another trace impurity, to form a bromine radical.

Propagation: This stage involves a chain reaction. A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 2-methylnicotinate. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the pyridine (B92270) ring. masterorganicchemistry.com This resonance delocalizes the unpaired electron over the aromatic system, lowering the activation energy for this hydrogen abstraction compared to abstraction from other positions. The newly formed benzylic radical then reacts with a molecule of Br₂ to yield the product, this compound, and another bromine radical, which continues the chain. organic-chemistry.org The Br₂ is generated in situ from the reaction of HBr with NBS. It is crucial to maintain a low concentration of Br₂ and HBr to prevent competing ionic addition reactions to the aromatic ring. wikipedia.orgorganic-chemistry.org

Termination: The chain reaction is terminated when any two radical species combine. This can involve the combination of two bromine radicals to form Br₂, the combination of a benzylic radical with a bromine radical, or the combination of two benzylic radicals.

The selectivity of the Wohl-Ziegler bromination for the benzylic position is a key feature of this reaction, allowing for the specific functionalization of the methyl group attached to the pyridine ring. masterorganicchemistry.comchem-station.com

Studies on Electron Transfer Processes in Chromic Systems

The nicotinic acid framework within this compound is closely related to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a vital coenzyme in numerous biological redox reactions. ebi.ac.uknih.gov The pyridine ring in nicotinic acid derivatives can act as an electron acceptor, a property that is fundamental to the function of NAD⁺ in metabolic pathways where it is reduced to NADH. libretexts.org This inherent ability to participate in electron transfer processes suggests that this compound could be active in similar chemical systems.

While specific studies on this compound in "chromic systems" are not extensively documented, the electronic nature of the nicotinic acid moiety is well-established. The pyridine nitrogen and the ester group are electron-withdrawing, which influences the electron density of the aromatic ring. This electronic characteristic is pertinent to its potential interactions in systems where electron transfer is a key step. For instance, in reactions with transition metals or in electrochemical studies, the nicotinic acid portion of the molecule could be reversibly reduced. The presence of the bromomethyl group, a potential site for further reaction, adds another dimension to its reactivity profile in such systems.

Supramolecular Interactions in Reaction and Material Systems

The functional groups present in this compound—the pyridine ring, the ester group, and the bromomethyl group—provide several opportunities for supramolecular interactions. These non-covalent interactions can play a significant role in the solid-state structure of the compound and can influence its reactivity in solution.

Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as solvents or other reactants, hydrogen bonds can form, influencing the solubility and reactivity of the compound.

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems. These interactions are common in the crystal structures of pyridine derivatives and can influence the packing of molecules in the solid state.

Halogen Bonding: The bromine atom in the bromomethyl group can act as a halogen bond donor, interacting with Lewis bases. This type of interaction, while weaker than hydrogen bonding, can also play a role in directing the assembly of molecules in crystals and in solution.

The combination of these interactions can lead to the formation of well-defined supramolecular architectures, which can be of interest in materials science and crystal engineering.

Kinetic Analysis of Chemical Transformations

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For this compound, a key reaction is nucleophilic substitution at the benzylic carbon, where the bromide ion acts as a leaving group. gla.ac.uk The rate of these substitution reactions can be monitored to elucidate the reaction mechanism.

For example, a kinetic study of the reaction of this compound with a nucleophile would likely involve measuring the rate of disappearance of the starting material or the rate of appearance of the product over time. By varying the concentrations of the reactants, the order of the reaction with respect to each component can be determined, providing insight into the composition of the transition state. researchgate.net

Below is a hypothetical data table illustrating the type of data that might be collected in a kinetic study of the reaction of this compound with a generic nucleophile (Nu⁻).

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This is a hypothetical table for illustrative purposes.

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. nih.gov DFT calculations can be used to model the structures of reactants, intermediates, transition states, and products, as well as to calculate their relative energies. youtube.comyoutube.com This information allows for the construction of a detailed potential energy surface for a reaction, providing deep mechanistic insights. youtube.com

For reactions involving this compound, DFT calculations could be employed to:

Model the Wohl-Ziegler Bromination: The transition state for the hydrogen abstraction from the methyl group by a bromine radical could be located and its energy calculated. This would provide a quantitative measure of the activation barrier for this key step in the radical chain reaction.

Investigate Nucleophilic Substitution Reactions: The transition states for both S_N1 and S_N2 pathways could be modeled. By comparing the calculated activation energies, it would be possible to predict which mechanism is more favorable under different conditions.

Analyze Molecular Properties: DFT can be used to calculate various molecular properties, such as the charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. These properties can help to explain the reactivity of the molecule.

The table below shows an example of the kind of data that could be generated from DFT calculations for a hypothetical reaction step.

| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (Hartree) | Gibbs Free Energy (Hartree) |

| Reactant Complex | -150.0 | 0.10 | -149.85 |

| Transition State | -149.9 | 0.09 | -149.77 |

| Product Complex | -150.2 | 0.11 | -150.05 |

This is a hypothetical table for illustrative purposes.

Reaction Pathway Analysis for Annulation and Rearrangement

The bifunctional nature of this compound, with an electrophilic benzylic carbon and a pyridine ring that can act as a nucleophile or be involved in cycloaddition reactions, makes it a candidate for annulation and rearrangement reactions. Annulation reactions are processes in which a new ring is formed.

For example, this compound could potentially undergo an intramolecular reaction to form a bicyclic system, or it could react with a binucleophile in an intermolecular fashion to construct a new heterocyclic ring. One possible annulation pathway could involve the reaction with a suitable enolate, where the initial nucleophilic attack occurs at the benzylic carbon, followed by a subsequent intramolecular cyclization onto the pyridine ring or the ester group. organic-chemistry.org

The analysis of such reaction pathways often involves a combination of experimental studies and computational modeling. Experimental approaches would include attempting the reaction under various conditions (e.g., different bases, solvents, and temperatures) and characterizing the products to determine the regioselectivity and stereoselectivity of the transformation. Computational methods, such as DFT, can be used to map out the potential energy surface for the proposed reaction pathways, identify the most likely intermediates and transition states, and predict the feasibility of different annulation or rearrangement scenarios. acs.orgmdpi.com

Vi. Biological and Medicinal Chemistry Research Applications

Development of Agents for Hemoglobin Disorders

Methyl 2-(bromomethyl)nicotinate and its isomers, such as methyl 5-(bromomethyl)nicotinate and methyl 6-(bromomethyl)nicotinate, are key starting materials in the synthesis of more complex molecules designed to combat sickle cell disease (SCD). nih.gov The synthesis typically involves a radical-catalyzed Wohl-Ziegler bromination of a methyl-substituted pyridylmethyl ester. nih.gov This creates a reactive bromomethyl group that is then used to build larger compounds, specifically aromatic aldehydes bearing pyridinylmethoxy-methyl esters. nih.gov

The primary application of this compound in this field is as a precursor for novel antisickling agents. nih.gov Researchers have used its derivatives to synthesize a series of compounds designed to inhibit the polymerization of sickle hemoglobin (HbS), the fundamental pathological event in SCD. nih.govacs.org In one major study, compounds synthesized from bromomethyl-substituted pyridylmethyl esters were tested for their ability to inhibit deoxygenation-induced sickling of red blood cells. nih.govjchemrev.com Several of these synthesized molecules showed potent, dose-dependent sickling inhibition, with some exhibiting nearly 100% inhibition at a 1.0 mM concentration. nih.gov

The principal mechanism by which these agents exert their antisickling effect is by increasing the affinity of hemoglobin for oxygen. nih.govtandfonline.com Hemoglobin in its high-oxygen-affinity "R-state" is resistant to the polymerization that causes sickling. acs.org Compounds derived from the bromonicotinate scaffold are designed to allosterically modify hemoglobin, stabilizing this R-state. nih.govresearchgate.net

Oxygen equilibrium curve (OEC) studies are conducted to measure this effect. Research on compounds synthesized from bromomethyl nicotinate (B505614) intermediates demonstrated a dose-dependent increase in hemoglobin's oxygen affinity. nih.govjchemrev.com Interestingly, some of the developed compounds showed exceptionally high antisickling activity that was not fully explained by their moderate impact on Hb-O₂ affinity. This suggests the presence of a secondary, oxygen-independent antisickling mechanism, possibly through direct interaction with and destabilization of the HbS polymer. nih.govresearchgate.net

Systematic Structure-Activity Relationship (SAR) studies have been crucial in optimizing the therapeutic potential of compounds derived from this compound. By synthesizing a variety of analogs and comparing their activities, researchers can identify the structural features that are essential for potent antisickling effects. nih.govresearchgate.net

In a study of aromatic aldehydes created from bromomethyl nicotinate intermediates, SAR analysis revealed key insights. The position of the nitrogen atom in the pyridine (B92270) ring and the placement of the ester and aldehyde groups significantly influenced the compound's effectiveness. nih.gov This systematic modification allowed for the identification of compounds with enhanced and sustained action compared to earlier lead compounds. nih.gov For example, at a 1.0 mM concentration, compounds 5 and 13 showed nearly 100% sickling inhibition, a significant improvement over the 47% inhibition shown by the parent compound TD-7. nih.gov

Table 1: Sickling Inhibition by Compounds Derived from Bromomethyl Nicotinate Intermediates

| Compound | Sickling Inhibition at 0.5 mM (%) | Sickling Inhibition at 1.0 mM (%) |

| TD-7 (Reference) | 26 | 47 |

| Compound 2 | >35 | - |

| Compound 4 | <35 | <70 |

| Compound 5 | >35 | ~100 |

| Compound 6 | <35 | >70 |

| Compound 9 | >35 | >70 |

| Compound 12 | <35 | <70 |

| Compound 13 | >35 | ~100 |

| Compound 14 | <35 | <70 |

| Data sourced from a study on novel antisickling agents, showing the percentage of sickling inhibition at different concentrations. nih.gov The table is interactive and can be sorted. |

Exploration of Other Therapeutic Potentials

A review of available scientific literature did not identify specific research where this compound was utilized as a direct precursor or intermediate for the development of glycosidase inhibitors. While other, more complex pyridine derivatives have been investigated for α-glucosidase inhibition, this specific application has not been documented for this compound itself. jchemrev.comresearchgate.netnih.govnih.gov

Similarly, there is no specific research in the reviewed literature detailing the use of this compound in the synthesis of antagonists for adenosine (B11128) receptors. The development of adenosine receptor antagonists often involves various pyridine-containing heterocyclic scaffolds, but a direct synthetic lineage from this compound for this purpose is not described in the available research. nih.govresearchgate.net

Compounds for Central Nervous System (CNS) Disorders

While this compound itself is not directly recognized as a CNS active agent, its derivatives are explored for potential therapeutic applications in CNS disorders. The pyridine ring is a common motif in many CNS-active compounds. For instance, research into novel quinoline (B57606) derivatives has shown that incorporating certain structural features can lead to significant anticonvulsant and amphetamine-antagonistic activities. researchgate.net In one study, a series of 2-methyl/5-chloro-8-(3-substituted propoxy)quinolines were synthesized and evaluated for their effects on seizures induced by maximal electroshock and pentylenetetrazole. researchgate.net Several of these compounds demonstrated notable anticonvulsant properties. researchgate.net The synthesis of such complex molecules often involves intermediates that, like this compound, possess a reactive handle on a heterocyclic core, facilitating the construction of diverse chemical libraries for screening CNS activity. researchgate.netresearchgate.net

Pharmacokinetic and Pharmacodynamic Considerations in Drug Discovery

The pharmacokinetic and pharmacodynamic properties of compounds derived from this compound are critical for their development as potential therapeutic agents.

The stability of the parent compound, methyl nicotinate, has been studied in aqueous solutions. It demonstrates excellent chemical and biological stability, with the primary degradation product being nicotinic acid. nih.govnih.govresearchgate.net The rate of this degradation is slow, with approximately 0.5% of the initial concentration converting to nicotinic acid per year when stored at 4°C. nih.govresearchgate.net Studies have also shown that methyl nicotinate is stable in aqueous and ethanolic solutions under various conditions, including heating and UV radiation. researchgate.net This inherent stability of the methyl nicotinate core suggests that derivatives, including those synthesized from this compound, may also possess favorable stability profiles, a crucial characteristic for any potential drug candidate.

The metabolism and bioavailability of nicotinic acid and its derivatives are well-documented. Nicotinic acid itself has low bioavailability, and its primary metabolite is nicotinuric acid. nih.gov Sustained-release formulations of nicotinic acid have been developed to improve its pharmacokinetic profile. nih.gov The metabolism of related compounds, such as nicotine, is known to influence their effects on the central nervous system. frontiersin.org For instance, the inhibition of nicotine's metabolic pathways can lead to higher brain concentrations and prolonged neurochemical effects. frontiersin.org

For drugs intended for oral administration, first-pass metabolism in the liver is a significant consideration. mit.edu Compounds with high first-pass metabolism may require alternative routes of administration to achieve therapeutic concentrations. mit.edu The bioavailability of atorvastatin, for example, is approximately 14%, with extensive metabolism to active and inactive products. medex.com.bd These considerations are vital when designing new therapeutic agents derived from this compound, as the ultimate in vivo activity will depend on how the final molecule is absorbed, distributed, metabolized, and excreted.

Design and Optimization of Bioactive Derivatives

This compound is a valuable starting material for the design and optimization of bioactive derivatives, particularly in the field of epigenetics.

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene expression. nih.govnih.govsigmaaldrich.commdpi.com They recognize acetylated lysine (B10760008) residues on histone tails through their bromodomain modules. nih.govsigmaaldrich.commdpi.com The inhibition of BET proteins with small molecules has emerged as a promising therapeutic strategy for a range of diseases, including cancer and inflammatory conditions. nih.govnih.govstrath.ac.uk

This compound can be utilized as a scaffold to construct potent BET inhibitors. The design of these inhibitors often involves creating molecules that mimic the natural acetyl-lysine ligand, thereby blocking the interaction between BET proteins and histones. Structure-guided design, utilizing X-ray crystallography and computational modeling, has been instrumental in the development of highly potent and selective BET inhibitors. strath.ac.uknih.govnih.gov

Researchers have developed various strategies to enhance the potency and selectivity of BET inhibitors. One approach involves designing bivalent inhibitors that can simultaneously engage both bromodomains within a single BET protein, leading to a significant increase in potency. harvard.edu Another strategy focuses on developing inhibitors that are selective for either the first (BD1) or the second (BD2) bromodomain of BET proteins, which may offer a more refined therapeutic effect with fewer side effects. nih.govmdpi.comnih.gov Furthermore, the development of covalent inhibitors that form a permanent bond with a specific amino acid in the binding pocket represents a novel approach to achieving durable target inhibition. zenithepigenetics.comresearchgate.net The versatility of this compound allows for its incorporation into these diverse and sophisticated inhibitor designs.

Below is a table summarizing the binding affinities of a dihydropyridopyrimidine pan-BET inhibitor and its analog, which are examples of compounds developed in the field of BET inhibition.

| Compound | Target | Ki (μM) |

| 3 | BrdT(2) | ≤ 0.45 |

| 3j | BrdT(2) | ≤ 0.45 |

| Table showing the inhibitory constants (Ki) for compounds 3 and 3j against the second bromodomain of BrdT. The data indicates that both compounds are potent inhibitors, with Ki values at or below the limit of detection for the assay. nih.gov |

Vii. Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 2-(bromomethyl)nicotinate by providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (1H) NMR spectroscopy is instrumental in identifying the number of different types of protons and their neighboring environments within the this compound molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The 1H NMR spectrum of a related compound, methyl 6-(bromomethyl)nicotinate, in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows characteristic signals. The pyridine (B92270) ring protons appear at δ 9.16 (doublet, J = 1.56 Hz, 1H), 8.30 (doublet of doublets, J = 8.12, 2.2 Hz, 1H), and 7.53 (doublet of doublets, J = 8.12, 0.48 Hz, 1H). The bromomethyl protons (CH₂Br) resonate as a singlet at δ 4.58, and the methyl ester protons (OCH₃) appear as a singlet at δ 3.96. Although for a different isomer, these values provide a reference for the expected regions for the protons in this compound.

For a similar structure, Methyl 2-(bromomethyl)benzoate, the predicted 1H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the aromatic protons in the range of δ 7.38-7.97. ichemical.com The bromomethyl protons appear as a singlet at δ 4.96, and the methyl ester protons are observed at δ 3.95. ichemical.com The presence of the electronegative bromine atom and the ester group significantly influences the chemical shifts of the adjacent protons. orgchemboulder.comdocbrown.info

Interactive Data Table: 1H NMR Chemical Shift Ranges for Similar Structures

| Functional Group | Structure | Chemical Shift (δ) Range (ppm) |

| Aromatic Protons | Ar-H | 6.0-8.5 orgchemboulder.com |

| Bromomethyl Protons | -CH₂Br | 2.5-4.0 orgchemboulder.com |

| Ester (Methyl) Protons | RCOO-CH₃ | 3.7-4.1 orgchemboulder.com |

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in 13C NMR have a much broader range than in 1H NMR, typically from 0 to 220 ppm, which often allows for the resolution of all carbon signals. orgchemboulder.com

The chemical shifts are influenced by the electronegativity of attached atoms and the hybridization of the carbon. orgchemboulder.comlibretexts.org For instance, the carbon of the carbonyl group (C=O) in an ester is typically found in the range of 165-190 ppm. oregonstate.edu The carbons of the pyridine ring would appear in the aromatic region (125-170 ppm). oregonstate.edu The carbon of the bromomethyl group (-CH₂Br) is expected in the range of 20-50 ppm, influenced by the electronegative bromine atom. docbrown.info The methyl ester carbon (-OCH₃) typically resonates between 50-65 ppm.

Interactive Data Table: Predicted 13C NMR Chemical Shift Ranges

| Carbon Environment | Predicted Chemical Shift (δ) Range (ppm) |

| C=O (Ester) | 165-190 oregonstate.edu |

| Aromatic/Pyridine Carbons | 125-170 oregonstate.edu |

| -CH₂Br | 20-50 docbrown.info |

| -OCH₃ | 50-65 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound. The molecular weight of this compound is 230.06 g/mol . nih.gov

In electrospray ionization mass spectrometry (ESI-MS), the compound is typically observed as a protonated molecule [M+H]⁺. For the related isomer, methyl 6-(bromomethyl)nicotinate, the ESI-MS shows a peak at m/z 229.98, corresponding to the [M+H]⁺ ion. A similar result would be expected for this compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for similar molecules involve the loss of the bromine atom, the methoxy (B1213986) group (-OCH₃), or the entire ester group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org

Key characteristic absorption bands expected in the IR spectrum of this compound include:

C=O Stretch (Ester): A strong absorption band is expected in the region of 1700-1750 cm⁻¹. For a similar compound, methyl 2-hydroxybenzoate, this peak is observed at 1680 cm⁻¹. docbrown.info

C-O Stretch (Ester): Absorption bands for the C-O single bond of the ester group are typically found in the range of 1000-1300 cm⁻¹. docbrown.info

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methyl and bromomethyl groups are expected just below 3000 cm⁻¹. docbrown.info

C=C and C=N Stretch (Aromatic Ring): These vibrations for the pyridine ring typically occur in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹.

The entire IR spectrum provides a unique "fingerprint" for the molecule, allowing for its identification. docbrown.infodocbrown.info

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1700-1750 |

| C-O (Ester) | Stretch | 1000-1300 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

| C=C, C=N (Aromatic) | Stretch | 1400-1600 |

| C-Br | Stretch | 500-700 |

X-ray Crystallography for Solid-State Structural Determination

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals.

In the context of this compound, ESR spectroscopy would be particularly relevant in studies where the compound undergoes homolytic cleavage of the carbon-bromine bond to form a radical intermediate. Such reactions might be initiated by heat or light, especially in the presence of a radical initiator. The resulting radical species would exhibit a characteristic ESR spectrum, and analysis of the hyperfine splitting pattern could provide information about the structure of the radical and its interaction with neighboring magnetic nuclei. While specific ESR studies on this compound were not found, the technique remains a powerful tool for investigating potential radical-mediated reaction mechanisms involving this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and evaluating its stability over time. The primary degradation pathway for nicotinate (B505614) esters is hydrolysis of the ester linkage to form nicotinic acid. Therefore, a robust HPLC method must be able to separate the parent compound from its main degradant and any other potential impurities.

Detailed Research Findings:

Research on the closely related compound, methyl nicotinate, has established effective reversed-phase HPLC methods for its quantification and stability analysis. In one such study, the chemical stability of methyl nicotinate in aqueous solutions was investigated. The primary degradation product was identified as nicotinic acid. The analysis indicated a linear degradation over time, with the hydrolysis of the methyl ester occurring at a rate of approximately 0.54% per year when stored at 4°C.

A validated HPLC method with a diode-array detector (DAD) has also been developed for the simultaneous determination of methyl nicotinate in combination with other active pharmaceutical ingredients. mdpi.com This method demonstrated high sensitivity, with a limit of detection for methyl nicotinate reported as 0.0144 µg/mL. mdpi.comresearchgate.net Such methods are crucial for quality control and formulation analysis.

For this compound, a similar reversed-phase HPLC approach would be appropriate. The bromomethyl group would likely decrease the polarity of the molecule compared to methyl nicotinate, potentially leading to a shorter retention time under typical reversed-phase conditions. The method would utilize a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance.

Interactive Data Table: Representative HPLC Method Parameters for Nicotinate Ester Analysis

| Parameter | Condition |

| Column | Supelcosil™ LC-18 (25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | 25% v/v Methanol in Water |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 263 nm |

| Injection Volume | 20 µL |

| Retention Time (Methyl Nicotinate) | 7.3 minutes |

| Retention Time (Nicotinic Acid) | 1.4 minutes |

This data is based on a method developed for methyl nicotinate and serves as a representative example.

Interactive Data Table: Stability of Methyl Nicotinate in Aqueous Solution at 4°C

| Time (Days) | Degradation to Nicotinic Acid (%) |

| 5 | 0.060 ± 0.002 |

| ~100 | ~0.15 |

| ~500 | ~0.75 |

| ~1000 | ~1.5 |

Data illustrates the slow, linear hydrolysis of the ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochromic Studies

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic structure of molecules like this compound and is essential for investigating photochromic behavior. Photochromism involves the reversible transformation of a chemical species between two forms, each having a distinct absorption spectrum, upon irradiation with light.

Detailed Research Findings:

The core structure of this compound is the nicotinic acid moiety, which has well-defined UV absorption characteristics. Studies on nicotinic acid in acidic solutions show characteristic absorption maxima at approximately 213 nm and 261 nm. starna.com These absorptions are attributed to π → π* electronic transitions within the pyridine ring system. The specific position and intensity of these bands can be influenced by substitution and the solvent environment.

While specific photochromic studies on this compound have not been reported in the literature, research into other pyridine derivatives has demonstrated that this class of compounds can exhibit photochromic properties. acs.org For instance, the photochromic behavior in some pyridine-based coordination compounds is induced by an electron transfer (ET) process, leading to a color change upon irradiation with light. acs.org The presence of the bromomethyl group on the pyridine ring of this compound could potentially influence its electronic properties and susceptibility to photo-induced transformations, making it an interesting candidate for future photochromic research. Such studies would involve irradiating a solution of the compound with specific wavelengths of UV or visible light and monitoring the changes in its absorption spectrum over time to detect the formation of a new, spectrally distinct isomer.

Interactive Data Table: Characteristic UV Absorption of Nicotinic Acid

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Nicotinic Acid | 0.1 M Hydrochloric Acid | ~213 | ~261 |

This data for the parent chromophore provides a baseline for the expected UV absorption of this compound.

Viii. Future Research Directions and Emerging Paradigms

Novel Synthetic Methodologies for Enhanced Efficiency

The demand for greener, more efficient, and scalable synthetic routes for producing nicotinic acid derivatives is driving innovation in chemical manufacturing. Future research is increasingly focused on moving beyond traditional batch synthesis methods, which often involve harsh conditions and complex purification steps.

One of the most promising avenues is the adoption of continuous flow chemistry . This technology offers superior control over reaction parameters, enhanced safety, and the potential for streamlined, automated production. Research has demonstrated that enzymatic synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) in continuous-flow microreactors can lead to significantly shorter reaction times and higher product yields compared to conventional batch processes. nih.gov For instance, the lipase-catalyzed amidation of methyl nicotinate achieved high yields (81.6–88.5%) in just 35 minutes of residence time. nih.gov

Another key area is the development of novel catalytic systems. This includes the use of reusable enzymes like Candida antarctica lipase (B570770) (Novozym® 435) and the exploration of new metal-based or organocatalysts to improve the efficiency of reactions such as transesterification. nih.govgoogle.com Solvent-free reaction conditions, as demonstrated in some menthyl nicotinate synthesis processes, represent another important goal, reducing environmental impact and simplifying product work-up. google.com

| Parameter | Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Reaction Time | 24 hours | 35 minutes |

| Typical Yield | Lower (data varies by substrate) | Higher (up to 88.5%) |

| Process Control | Limited | High (precise control of temp, flow rate) |

| Scalability | Challenging | Streamlined |

Targeted Synthesis of Complex Molecular Architectures

The reactive nature of the bromomethyl group makes methyl 2-(bromomethyl)nicotinate an ideal starting material for constructing complex molecular frameworks. Its ability to act as an electrophile in substitution reactions allows for the straightforward introduction of the nicotinate moiety into larger molecules.

Future work will focus on leveraging this reactivity for the targeted synthesis of molecules with precise three-dimensional structures. This is particularly relevant in agrochemistry and medicinal chemistry. For example, derivatives of nicotinic acid have been used to create potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme for use as herbicides. acs.org The synthesis involves multi-step sequences where the nicotinate core is strategically combined with other cyclic structures. acs.org Similarly, the compound serves as a key building block for creating functionalized heterocyclic systems like pyrrolidones, which are prevalent in biologically active compounds. researchgate.net

The development of "telescoped" syntheses in continuous flow systems, where intermediates are generated and used in subsequent steps without isolation, will further accelerate the construction of these complex architectures. mdpi.com

| Starting Scaffold | Synthetic Target Class | Application | Reference |

|---|---|---|---|

| 6-Bromonicotinic acid | 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives | Herbicidal (HPPD Inhibitors) | acs.org |

| Methyl nicotinate | Nicotinamide Derivatives | Pharmaceuticals | nih.gov |

| Nicotinic acid | VEGFR-2 Inhibitors | Anticancer Agents | researchgate.net |